α4β7 Integrin Binding Potency: TR-14035 vs. Firategrast and Valategrast
TR-14035 inhibits α4β7 binding to MAdCAM-Ig with an IC50 of 0.75 nM in cell-free radiometric assays, demonstrating sub-nanomolar potency [1]. In contrast, the structurally related dual antagonist compound 1 exhibits an IC50 of 2.93 nM in the same assay, making TR-14035 approximately 3.9-fold more potent [1]. Under in vitro shear flow conditions mimicking physiological blood flow, TR-14035 blocks human α4β7-expressing RPMI-8866 cell adhesion to MAdCAM-Ig with an IC50 of 0.1 μM, whereas compound 1 shows a 10-fold higher IC50 of 1 μM [1]. For broader class context, firategrast exhibits an IC50 of 198 nM for α4β1 but publicly available α4β7 IC50 data are limited ; valategrast hydrochloride shows IC50 values of 1 nM (α4β1) and 140 nM (α4β7), resulting in an α4β7:α4β1 selectivity ratio of 140:1 compared to TR-14035's ratio of 12.4:1 .
| Evidence Dimension | α4β7 integrin binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.75 nM (125I-MAdCAM-Ig binding); 0.1 μM (shear flow adhesion assay) |
| Comparator Or Baseline | Compound 1: 2.93 nM (125I-MAdCAM-Ig binding), 1 μM (shear flow); Firategrast: 198 nM (α4β1 IC50; α4β7 data limited); Valategrast: 140 nM (α4β7 IC50) |
| Quantified Difference | TR-14035 is 3.9-fold more potent than Compound 1 in cell-free assay; 10-fold more potent under shear flow; ~1.6-fold more potent at α4β7 than valategrast |
| Conditions | Cell-free 125I-MAdCAM-Ig binding assay; in vitro shear flow adhesion assay using RPMI-8866 cells |
Why This Matters
Researchers requiring sub-nanomolar α4β7 antagonism in flow-based adhesion models should select TR-14035 over less potent analogs to achieve complete target engagement at lower concentrations.
- [1] Egger LA, et al. α4β7/α4β1 Dual Integrin Antagonists Block α4β7-Dependent Adhesion under Shear Flow. As reported in: The Angiotensin Type 1 Receptor Antagonist, Eprosartan, Attenuates the Progression of Renal Disease. Data extracted from integrated analysis. View Source
